1-[6-(3,3-Difluoropiperidin-4-yl)-1-methylindazol-3-yl]-1,3-diazinane-2,4-dione
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Overview
Description
1-[6-(3,3-Difluoropiperidin-4-yl)-1-methylindazol-3-yl]-1,3-diazinane-2,4-dione is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a difluoropiperidinyl group, an indazole ring, and a diazinane-dione moiety. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of 1-[6-(3,3-Difluoropiperidin-4-yl)-1-methylindazol-3-yl]-1,3-diazinane-2,4-dione involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the difluoropiperidinyl intermediate, followed by the formation of the indazole ring and the diazinane-dione moiety. Industrial production methods may involve optimizing these steps to enhance yield and purity, as well as scaling up the reactions for large-scale manufacturing .
Chemical Reactions Analysis
1-[6-(3,3-Difluoropiperidin-4-yl)-1-methylindazol-3-yl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-[6-(3,3-Difluoropiperidin-4-yl)-1-methylindazol-3-yl]-1,3-diazinane-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research explores its potential therapeutic applications, such as anticancer properties and its ability to cross the blood-brain barrier.
Mechanism of Action
The mechanism of action of 1-[6-(3,3-Difluoropiperidin-4-yl)-1-methylindazol-3-yl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting cellular processes and signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and identify the key targets involved .
Comparison with Similar Compounds
1-[6-(3,3-Difluoropiperidin-4-yl)-1-methylindazol-3-yl]-1,3-diazinane-2,4-dione can be compared with other similar compounds, such as:
1-(3,3-Difluoropiperidin-4-yl)-imidazo[4,5-c]quinolin-2-one: This compound shares the difluoropiperidinyl group and has applications in cancer treatment.
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole: Another compound with a piperidinyl group, used in various chemical and biological studies.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H19F2N5O2 |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
1-[6-(3,3-difluoropiperidin-4-yl)-1-methylindazol-3-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C17H19F2N5O2/c1-23-13-8-10(12-4-6-20-9-17(12,18)19)2-3-11(13)15(22-23)24-7-5-14(25)21-16(24)26/h2-3,8,12,20H,4-7,9H2,1H3,(H,21,25,26) |
InChI Key |
LHJAJIBNWQWXBV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC(=C2)C3CCNCC3(F)F)C(=N1)N4CCC(=O)NC4=O |
Origin of Product |
United States |
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